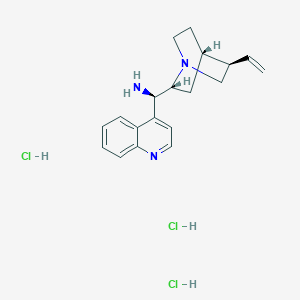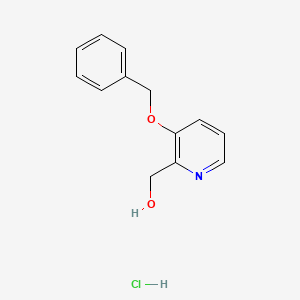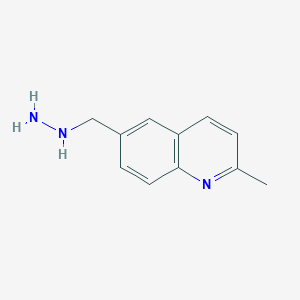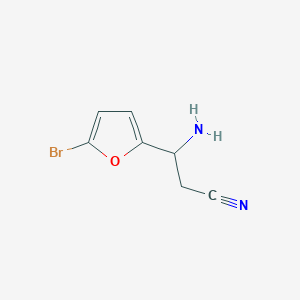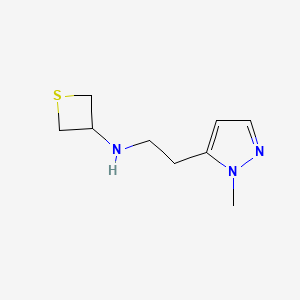
N-(2-(1-Methyl-1H-pyrazol-5-yl)ethyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1-Methyl-1H-pyrazol-5-yl)ethyl)thietan-3-amine is a compound that features a pyrazole ring and a thietane ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems . Thietane, a four-membered sulfur-containing ring, adds unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Methyl-1H-pyrazol-5-yl)ethyl)thietan-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-5-amine with a thietane derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including amination, reduction, and condensation reactions. These methods are optimized for high yield and purity, often involving the use of advanced techniques such as chromatography and spectroscopy for product isolation and characterization .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-Methyl-1H-pyrazol-5-yl)ethyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more stable form.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high efficiency and selectivity .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrazole derivatives. These products have distinct chemical and physical properties, making them useful in different applications .
Scientific Research Applications
N-(2-(1-Methyl-1H-pyrazol-5-yl)ethyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(1-Methyl-1H-pyrazol-5-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The thietane ring may contribute to the compound’s stability and reactivity, enhancing its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-{2-[1-Methyl-1-(1H-pyrazol-5-yl)ethyl]phenyl}amine
- 1-Ethyl-5-methyl-1H-pyrazol-3-amine
- 1-Ethyl-4-methyl-1H-pyrazol-5-amine
Uniqueness
N-(2-(1-Methyl-1H-pyrazol-5-yl)ethyl)thietan-3-amine is unique due to the presence of both a pyrazole and a thietane ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds .
Properties
Molecular Formula |
C9H15N3S |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
N-[2-(2-methylpyrazol-3-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C9H15N3S/c1-12-9(3-5-11-12)2-4-10-8-6-13-7-8/h3,5,8,10H,2,4,6-7H2,1H3 |
InChI Key |
YXCGHPAGZLGKGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CCNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


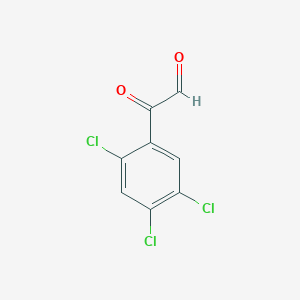
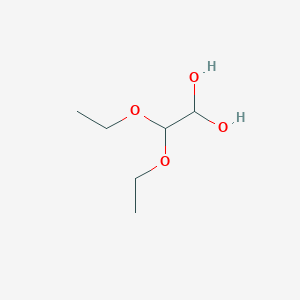
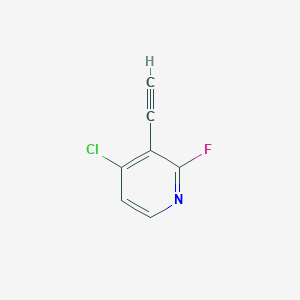
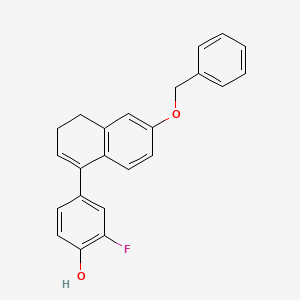

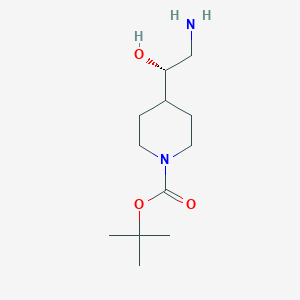
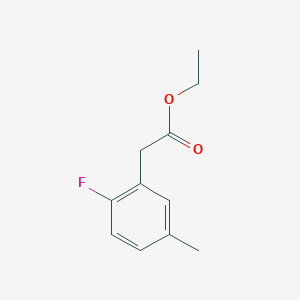

![4'-(Ethoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B12954682.png)
